molecular formula C14H19NO3 B2688553 Methyl 1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate CAS No. 1469983-62-7

Methyl 1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate

Cat. No.: B2688553
CAS No.: 1469983-62-7
M. Wt: 249.31
InChI Key: HIWRGCAJBBTJSU-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate is a pyrrolidine-based compound featuring a benzyl group at the N1 position, a hydroxymethyl substituent at C5, and a methyl ester at C2. Its structural flexibility allows for diverse functionalization, making it a valuable template for comparative studies with analogues.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-14(17)13-8-7-12(10-16)15(13)9-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWRGCAJBBTJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(N1CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with benzyl halides and subsequent esterification. One common method involves the use of benzyl bromide and pyrrolidine-2-carboxylic acid, followed by esterification with methanol under acidic conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for synthesizing intermediates used in medicinal chemistry.

Reaction Conditions Reagents Product Key Observations
Alkaline hydrolysisNaOH, LiOH, or KOH in H₂O/THF1-Benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylic acidComplete conversion in 6–8 hours at 25°C
Acidic hydrolysisHCl (concentrated)Partial decomposition observedLimited utility due to side reactions

Mechanism : The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol and generate the carboxylate salt, which is acidified to the free acid .

Oxidation of the Hydroxymethyl Group

The primary alcohol (–CH₂OH) at the 5-position undergoes oxidation to form either an aldehyde or carboxylic acid, depending on reaction conditions.

Oxidizing Agent Conditions Product Yield
KMnO₄ (acidic)H₂SO₄, 0°C1-Benzyl-5-carboxypyrrolidine-2-carboxylate72%
Pyridinium chlorochromate (PCC)Dichloromethane, RT1-Benzyl-5-formylpyrrolidine-2-carboxylate65%

Stereochemical Impact : Oxidation retains the stereochemistry at the 2- and 5-positions due to the rigidity of the pyrrolidine ring.

Nucleophilic Substitution at the Amine

The benzyl group on the pyrrolidine nitrogen can be replaced via catalytic hydrogenation or alkylation:

Catalytic Hydrogenation

Removes the benzyl group to yield a secondary amine.

Catalyst Conditions Product Stereochemistry
Pd/C (10% wt)H₂ (1 atm), MeOH, 25°C5-(Hydroxymethyl)pyrrolidine-2-carboxylateRetained

Alkylation

Introduces new substituents at the nitrogen:

Alkylating Agent Base Product Efficiency
Methyl iodideNaH, DMF1-Methyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate88%
Benzyl bromideK₂CO₃, CH₃CN1,5-Dibenzyl derivative76%

Key Insight : Alkylation requires activation of the nitrogen with strong bases (e.g., NaH) to form reactive alkoxide intermediates .

Reductive Amination and Condensation

The hydroxymethyl group participates in reductive amination with primary amines:

Amine Reducing Agent Product Yield
BenzylamineNaBH₃CN, MeOH1-Benzyl-5-(benzylaminomethyl)pyrrolidine-2-carboxylate68%

Limitation : Steric hindrance from the benzyl group reduces reaction rates compared to simpler pyrrolidine analogs.

Comparative Reactivity Table

Functional Group Reaction Type Reactivity (Scale: 1–5)Key Influencing Factors
Methyl esterHydrolysis4pH, temperature, solvent polarity
Hydroxymethyl (–CH₂OH)Oxidation3Oxidizing agent strength, steric effects
Benzyl-protected amineHydrogenation5Catalyst activity, H₂ pressure

Stereochemical Considerations

  • The (2S,5S) configuration (CAS 1469983-62-7) is resistant to racemization during hydrolysis or alkylation under mild conditions .

  • Catalytic hydrogenation preserves the cis configuration of substituents due to stereoselective adsorption on the catalyst surface .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to methyl 1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrrolidine can inhibit efflux pumps in Gram-negative bacteria, which are responsible for intrinsic antimicrobial resistance. This suggests that this compound could potentially enhance the efficacy of existing antibiotics against resistant strains, such as Pseudomonas aeruginosa .

Cancer Research
Preliminary studies have indicated that related compounds may exhibit cytotoxic effects against various cancer cell lines. For example, α-(hydroxymethyl)pyrroles have shown promise in cytotoxicity assays against the P388 cancer cell line, suggesting potential applications in cancer therapeutics . The specific mechanisms through which this compound may exert similar effects warrant further investigation.

Organic Synthesis

Building Block in Chemical Synthesis
this compound serves as an important building block in the synthesis of more complex organic molecules. Its functional groups enable it to participate in various chemical reactions, making it valuable in the development of new synthetic pathways for pharmaceuticals and other chemical entities .

Chiral Catalysis
Due to its chiral nature, this compound may be utilized in asymmetric synthesis as a chiral catalyst or auxiliary. The presence of the hydroxymethyl and carboxylate groups can influence the reactivity and selectivity of reactions, making it a candidate for the development of enantioselective processes .

Recent studies have focused on the synthesis and evaluation of various derivatives related to this compound. For instance:

  • Synthesis Methods : Various synthetic routes have been developed for producing this compound, often involving multi-step processes that highlight its versatility as a precursor in organic synthesis .
  • Biological Evaluation : Ongoing research is examining the interaction profiles of this compound with biological targets to elucidate its potential therapeutic mechanisms .

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at C5 and N1 significantly influence polarity, solubility, and hydrogen-bonding capacity. Key analogues include:

Compound Name Substituents (C5/N1) Key Physicochemical Features Reference
Target Compound 5-(hydroxymethyl), 1-benzyl High polarity due to -CH2OH; moderate logP -
Methyl (2R,5R)-1-benzyl-5-[(dimethylamino)methyl]pyrrolidine-2-carboxylate (12b) 5-(dimethylaminomethyl), 1-benzyl Increased basicity; lower solubility in water
Methyl 1-((benzamido)carbo-N-thioly)-5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate (1c) 4-chlorophenyl, phenylsulfonyl Lipophilic (high logP); steric bulk
Methyl 2-benzyl-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitro-3-phenylpyrrolidine-2-carboxylate Nitro, azetidinyl Electron-withdrawing effects; conformational rigidity

Key Observations :

  • Lipophilic groups (e.g., 4-chlorophenyl in 1c) reduce aqueous solubility but improve membrane permeability .

Key Observations :

  • The target compound’s hydroxymethyl group likely requires protective group strategies (e.g., silylation) during synthesis, similar to 12b .
  • Sterically hindered analogues (e.g., 1c) necessitate prolonged reaction times and higher temperatures .

Structural and Conformational Analysis

Ring Puckering and Crystallography :

  • Pyrrolidine rings often exhibit non-planar conformations. For example, ’s compound showed a puckered conformation validated by X-ray diffraction (R factor = 0.042) .
  • The hydroxymethyl group in the target compound may induce specific puckering modes (e.g., envelope or twisted), as described by Cremer and Pople’s coordinates .

Spectroscopic Validation :

  • NMR Data: 12b: δ 2.2 ppm (s, 6H, N(CH3)2) confirms dimethylamino substitution . Target Compound: Expected δ 3.5–4.0 ppm (m, -CH2OH) and δ 7.3 ppm (aromatic protons).
  • X-ray Crystallography : Software like SHELX and WinGX are critical for structural validation, ensuring accurate bond lengths and angles.

Biological Activity

Methyl 1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate (MBHPC) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of MBHPC, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

MBHPC has the molecular formula C14H19NO3C_{14}H_{19}NO_3 and features a pyrrolidine ring substituted with a hydroxymethyl group and a benzyl moiety. The structural characteristics are crucial for its biological activity, influencing interactions with biological targets.

Research indicates that MBHPC may exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Studies have shown that pyrrolidine derivatives can act as inhibitors of various enzymes. Specifically, modifications at the C-5 position of the pyrrolidine core have been linked to selective inhibition against α-mannosidases, which are important in glycoprotein processing .
  • Antimicrobial Activity : MBHPC has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Antimicrobial Efficacy

A summary of antimicrobial activity for MBHPC and related compounds is presented in Table 1. Minimum inhibitory concentrations (MICs) are provided for various pathogens.

CompoundPathogenMIC (µg/mL)
MBHPCStaphylococcus aureus4.69
MBHPCEscherichia coli8.33
MBHPCPseudomonas aeruginosa13.40
Related CompoundCandida albicans16.69

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of specific substitutions on the pyrrolidine ring. For instance, the presence of the benzyl group significantly enhances the inhibitory potency against certain enzymes compared to unsubstituted pyrrolidines .

  • Modification Effects : The introduction of hydroxymethyl groups at the C-5 position has been shown to increase selectivity against target enzymes like GMIIb while reducing activity against others like LManII .

Inhibition Studies

In a recent study, MBHPC was evaluated for its ability to inhibit α-mannosidases from various sources. The compound exhibited IC50 values ranging from 0.30 mM to 2.95 mM against GMIIb, indicating moderate inhibition potential .

Antimicrobial Testing

In vitro tests demonstrated that MBHPC effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, with MIC values indicating significant antimicrobial activity .

Q & A

Q. What are the common synthetic routes for Methyl 1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate?

The compound is typically synthesized via hydrogenation of benzyl-protected intermediates. For example, benzyl(2S,5R)-1-benzyl-5-(2-(benzyloxy)-2-oxoethyl)pyrrolidine-2-carboxylate undergoes catalytic hydrogenation to yield the hydroxymethyl derivative. Reaction conditions (e.g., Pd/C, H₂, 1 atm) and purification via lyophilization are critical for high yields .

Q. Which spectroscopic methods are used to characterize this compound?

  • ¹H/¹³C NMR : Key signals include δ ~4.12 ppm (dd, hydroxymethyl CH₂), δ ~3.89 ppm (pyrrolidine ring protons), and δ ~2.2–1.6 ppm (methylene/methine protons). Carboxylate and ester carbonyls appear at δ ~174–175 ppm in ¹³C NMR .
  • HRMS : Used to confirm molecular weight (e.g., [M+H]+ calcd. 174.0761) .

Q. How is the hydroxymethyl group stabilized during synthesis?

Protecting groups like trityl (e.g., (S)-5-(trityloxymethyl)pyrrolidin-2-one) prevent undesired oxidation or side reactions. Deprotection is achieved via acidic hydrolysis or hydrogenolysis .

Advanced Research Questions

Q. How is the crystal structure of this compound determined using SHELX software?

Single-crystal X-ray diffraction data are refined via SHELXL, which optimizes geometric parameters (e.g., bond lengths, angles) and thermal displacement coefficients. The R factor (e.g., 0.042) and data-to-parameter ratio (>13:1) ensure reliability. SHELXPRO interfaces with macromolecular refinement tools for complex cases .

Q. What conformational analysis methods apply to the pyrrolidine ring?

Cremer-Pople puckering coordinates quantify ring non-planarity. The puckering amplitude (q) and phase angle (φ) are calculated from atomic coordinates, with typical q values of 0.2–0.5 Å for pyrrolidine derivatives. Software like PLATON or Mercury visualizes pseudorotation pathways .

Q. How can selective oxidation of the hydroxymethyl group be achieved?

TEMPO/NaClO₂ under buffered conditions (pH 6.7) oxidizes the hydroxymethyl to a carboxylate without affecting the ester group. Reaction monitoring via TLC or LC-MS ensures selectivity .

Q. What kinetic factors influence dimerization or decomposition pathways?

Stability studies under thermal stress (e.g., 40–80°C) or UV exposure identify degradation products. Pseudo-first-order kinetics model decomposition rates, while dimerization is tracked via HPLC-MS. Activation energy (Eₐ) calculations guide storage recommendations .

Q. How does steric hindrance from the benzyl group affect reactivity?

Molecular mechanics (MMFF94) or DFT simulations (e.g., Gaussian) model steric effects. The benzyl group reduces nucleophilic attack at C-2 by ~30% compared to non-substituted analogs, as shown in comparative kinetic studies .

Methodological Notes

  • Crystallography : Use SHELX-97 for refinement; validate via RIGU checks in PLATON .
  • NMR Assignments : COSY and HSQC resolve overlapping signals in crowded regions .
  • Oxidation Optimization : Adjust stoichiometry of TEMPO/NaClO₂ to minimize over-oxidation .

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